molecular formula C12H14O3 B14469148 Methyl 5-hydroxy-5-phenylpent-2-enoate CAS No. 72853-47-5

Methyl 5-hydroxy-5-phenylpent-2-enoate

Cat. No.: B14469148
CAS No.: 72853-47-5
M. Wt: 206.24 g/mol
InChI Key: VXFYGMBFRDCANQ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-5-phenylpent-2-enoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-5-phenylpent-2-enoate typically involves the esterification of 5-hydroxy-5-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-oxo-5-phenylpent-2-enoate.

    Reduction: 5-hydroxy-5-phenylpentan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-5-phenylpent-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-5-phenylpentanoate: Similar structure but lacks the double bond in the pent-2-enoate moiety.

    Ethyl 5-hydroxy-5-phenylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 5-hydroxy-5-phenylpent-2-enoate is unique due to the presence of both a hydroxyl group and a conjugated double bond in its structure

Properties

CAS No.

72853-47-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 5-hydroxy-5-phenylpent-2-enoate

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-7,9,11,13H,8H2,1H3

InChI Key

VXFYGMBFRDCANQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC(C1=CC=CC=C1)O

Origin of Product

United States

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